N-Benzyl-6-chloro-nicotinamide

Vue d'ensemble

Description

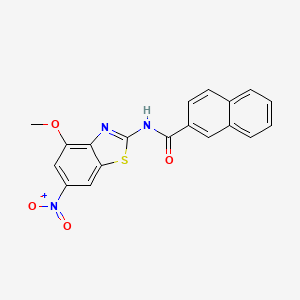

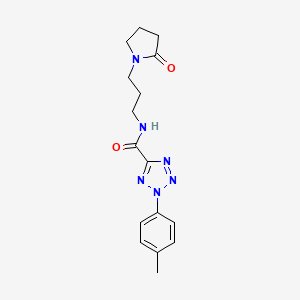

“N-Benzyl-6-chloro-nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to a 6-chloro-nicotinamide core . The molecular weight of the compound is 246.69 .Applications De Recherche Scientifique

Antineoplastic Activities

Nicotinamide analogs, including 6-aminonicotinamide, have been evaluated for their ability to inhibit key cellular enzymes and potentiate the cytocidal effects of chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in cancer cells. These compounds show potential in enhancing the efficacy of existing cancer treatments through synergistic effects, leading to an increase in the life span of treated animals and, in some cases, the production of long-term disease-free survivors (Berger, Catino, & Vietti, 1982).

Anti-inflammatory Properties

Research has discovered that benzamides and nicotinamides could inhibit the production of tumor necrosis factor-alpha (TNFα) and the inflammatory response, as well as induce apoptosis via inhibition of NF-kB. This suggests that these compounds have potent anti-inflammatory and antitumor properties, which could be regulated at the gene transcription level by inhibiting NF-kB (Pero, Axelsson, Siemann, Chaplin, & Dougherty, 1999).

Antimicrobial Activity

Nicotinamide derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi. Some of these compounds show comparable activity to standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).

Herbicidal Activity

Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been shown to exhibit excellent herbicidal activity against certain weeds. These findings contribute to the development of new herbicides based on nicotinamide chemistry, offering a new approach to weed management (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Corrosion Inhibition

Nicotinamide derivatives have also been investigated for their corrosion inhibition effect on mild steel in acidic conditions. These compounds exhibit a significant reduction in corrosion, showcasing their potential as corrosion inhibitors in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

N-Benzyl-6-chloro-nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of this compound are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and utilization .

Mode of Action

Nicotinamide is known to influence human DNA repair and cellular stress responses

Biochemical Pathways

Nicotinamide, the parent compound of this compound, is involved in several biochemical pathways. It plays a key role in the NAD salvage pathway, where it is converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) . This process is crucial for maintaining cellular NAD+ levels, which are essential for energy production and other metabolic processes . It’s reasonable to hypothesize that this compound might affect similar pathways.

Result of Action

Based on the known effects of nicotinamide, it could potentially influence dna repair mechanisms, cellular stress responses, and nad+ synthesis . These effects could have various downstream impacts, including potential neuroprotective benefits .

Propriétés

IUPAC Name |

N-benzyl-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)

![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2757052.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)